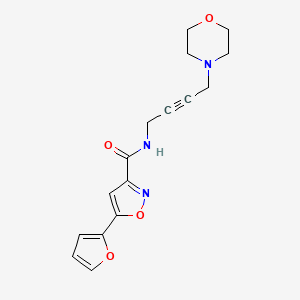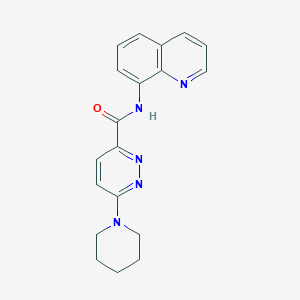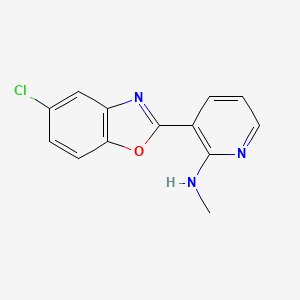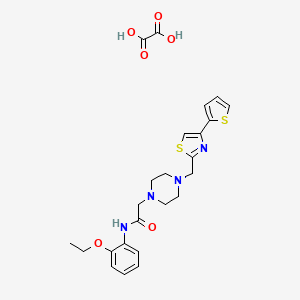
5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide, commonly known as FIIN-3, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFR signaling plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. Aberrant activation of FGFR signaling is associated with several diseases, including cancer. FIIN-3 has been shown to inhibit FGFR signaling and has potential therapeutic applications in cancer treatment.
Applications De Recherche Scientifique
Antimicrobial and Antiprotozoal Activities
Antimicrobial Activities : A study on azole derivatives, including those starting from furan-2-carbohydrazide, showed that compounds synthesized displayed antimicrobial activities against tested microorganisms. This indicates the potential of furan derivatives in developing antimicrobial agents (Başoğlu et al., 2013).
Antiprotozoal Activities : Another research focused on dicationic 3,5-diphenylisoxazoles, including analogues where the central furan ring is replaced by isoxazole, demonstrated significant antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This highlights the potential of these compounds in treating protozoal infections (Patrick et al., 2007).
Synthesis and Structural Studies
- Studies have explored the synthesis and reactions of various furan derivatives, indicating the versatility of these compounds in chemical synthesis and potential applications in developing new materials or pharmaceuticals (Remizov et al., 2019; Matiichuk et al., 2020).
Antibacterial Activity
- Novel synthesized pyrazole derivatives, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, have shown antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. This suggests the potential of furan-based compounds in antibacterial drug development (Khumar et al., 2018).
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-(4-morpholin-4-ylbut-2-ynyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(13-12-15(23-18-13)14-4-3-9-22-14)17-5-1-2-6-19-7-10-21-11-8-19/h3-4,9,12H,5-8,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPGGMNJUWFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2433142.png)
![N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2433143.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2433145.png)



![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2433155.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)





